4-{2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride
CAS No.:
Cat. No.: VC20449060
Molecular Formula: C11H19Cl2N3O
Molecular Weight: 280.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19Cl2N3O |
|---|---|
| Molecular Weight | 280.19 g/mol |
| IUPAC Name | 3-piperidin-4-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride |
| Standard InChI | InChI=1S/C11H17N3O.2ClH/c1-4-12-5-2-8(1)11-9-7-15-6-3-10(9)13-14-11;;/h8,12H,1-7H2,(H,13,14);2*1H |
| Standard InChI Key | HHXPXDXPZQONHU-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C2=NNC3=C2COCC3.Cl.Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s IUPAC name delineates a fused bicyclic system:
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Pyrano[4,3-c]pyrazole: A six-membered oxygen-containing pyran ring fused to a five-membered pyrazole ring at positions 4 and 3, respectively. The pyrazole ring contains two adjacent nitrogen atoms, contributing to its aromaticity and potential for hydrogen bonding .
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Piperidine Substituent: A six-membered saturated nitrogen-containing ring attached at position 3 of the pyrano-pyrazole system. The piperidine moiety enhances solubility and bioavailability, particularly in its protonated form .
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Dihydrochloride Salt: Two hydrochloric acid molecules associate with the compound, likely protonating basic nitrogen atoms in the piperidine and pyrazole rings, improving crystallinity and aqueous solubility .
Key Structural Comparisons
Patent EP2118112B1 describes analogous pyrrolo[3,4-c]pyrazole derivatives, where the oxygen atom in the pyran ring is replaced by nitrogen (Figure 1) . For example, the compound [(2S,5R)-2,5-dimethyl-4-(oxan-4-yl)piperazin-1-yl]-[3-[(2-ethoxy-5-fluoropyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone shares a similar fused heterocyclic core but incorporates a piperazine ring instead of piperidine .
| Feature | Target Compound | Patent Analog (EP2118112B1) |
|---|---|---|
| Core Structure | Pyrano[4,3-c]pyrazole | Pyrrolo[3,4-c]pyrazole |
| Nitrogen/Oxygen | 1 Oxygen, 2 Nitrogens | 3 Nitrogens |
| Substituent | Piperidine | Piperazine |
| Salt Form | Dihydrochloride | Free base or unspecified salts |
Synthesis and Chemical Properties
Synthetic Pathways
While explicit details for the target compound are unavailable, its synthesis likely parallels methods for related pyrano-pyrazole derivatives:
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Pyrazole Formation: Condensation of hydrazine derivatives with β-ketoesters or diketones under acidic or basic conditions generates the pyrazole ring .
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Pyran Ring Cyclization: Acid-catalyzed cyclization of hydroxy-substituted intermediates forms the pyran ring. For example, treating a hydroxy-pyrazole derivative with a carbonyl compound could yield the fused system .
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Piperidine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination may attach the piperidine ring to the pyrano-pyrazole core .
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Salt Formation: Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) produces the dihydrochloride salt .
Example Reaction Scheme
Pharmacological Profile
Mechanism of Action
Based on structural analogs in EP2118112B1, the compound may inhibit protein kinase C (PKC), a family of enzymes regulating cell proliferation, apoptosis, and immune responses . PKC inhibitors typically compete with ATP at the kinase’s catalytic domain, a mechanism inferred from the patent’s emphasis on pyrrolo-pyrazole derivatives as PKC modulators .
Bioactivity Data (Inferred)
Although direct studies are absent, comparable compounds exhibit:
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